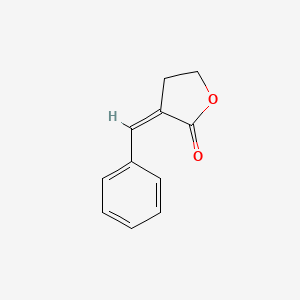
(E)-3-Benzylidenedihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Benzylidenedihydrofuran-2(3H)-one is a heterocyclic compound with the molecular formula C11H10O2. It is characterized by a furan ring fused with a benzylidene group, making it a unique structure with significant biological and chemical properties.
Wirkmechanismus
- The compound may impact multiple pathways, including:
- Antiviral Activity : Some indole derivatives exhibit antiviral properties . Further studies are needed to determine if 3-Benzylidene-Dihydro-Furan-2-One shares this activity.
- Anti-Inflammatory and Analgesic Effects : Certain indole derivatives have demonstrated anti-inflammatory and analgesic properties . Investigating whether our compound exhibits similar effects is essential.
- Anticancer Potential : Substituted benzofurans (related to indoles) have shown significant anticancer activity . We should explore whether 3-Benzylidene-Dihydro-Furan-2-One follows suit.
Biochemical Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Benzylidenedihydrofuran-2(3H)-one typically involves the condensation of benzaldehyde with dihydrofuran-2-one under basic conditions. One common method is the Knoevenagel condensation, where benzaldehyde reacts with dihydrofuran-2-one in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3-Benzylidenedihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Benzylidene carboxylic acid.
Reduction: Benzyl dihydrofuran.
Substitution: Halogenated benzylidene dihydrofuran.
Wissenschaftliche Forschungsanwendungen
(E)-3-Benzylidenedihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for developing new pharmaceuticals.
Medicine: Research has shown its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Vergleich Mit ähnlichen Verbindungen
3-Benzylideneisobenzofuran-1-One: Similar in structure but with an isobenzofuran ring.
Benzofuran: A simpler structure with a furan ring fused to a benzene ring.
Dihydrobenzofuran: A reduced form of benzofuran with additional hydrogen atoms.
Uniqueness: (E)-3-Benzylidenedihydrofuran-2(3H)-one stands out due to its unique combination of a benzylidene group and a dihydrofuran ring, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
(3Z)-3-benzylideneoxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDMVZSYTMJVEK-NTMALXAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC(=O)/C1=C\C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)
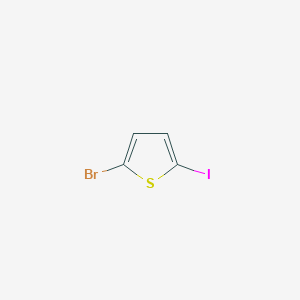
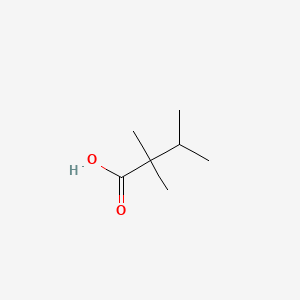
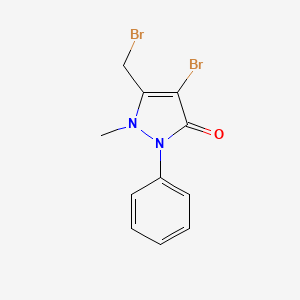
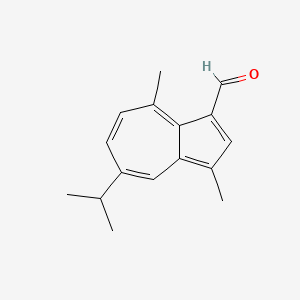
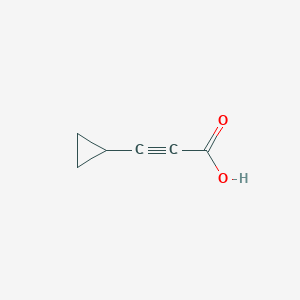
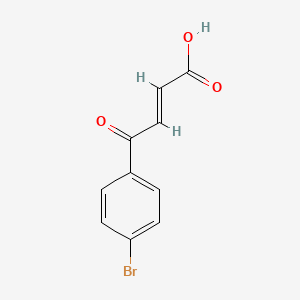
![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)
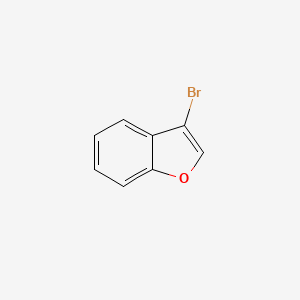
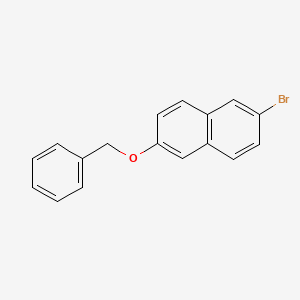
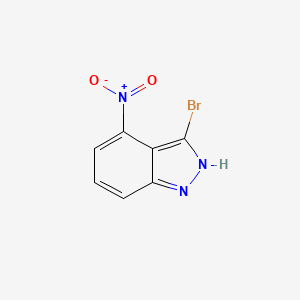
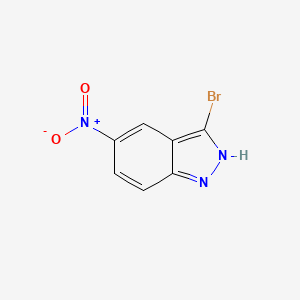
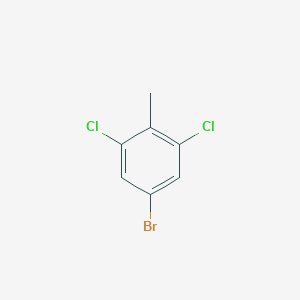
![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)
